molecular formula C9H16O3 B14805713 Ethyl (E)-7-hydroxyhept-2-enoate

Ethyl (E)-7-hydroxyhept-2-enoate

Cat. No.: B14805713
M. Wt: 172.22 g/mol
InChI Key: GIWXBENVYSOAKP-FNORWQNLSA-N
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Description

Ethyl (E)-7-hydroxyhept-2-enoate ( 96251-91-1) is a biochemical research compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol [ ][ ][ ]. This compound is characterized by an (E)-configured carbon-carbon double bond and terminal hydroxyl group, making it a potential intermediate for organic synthesis and pharmaceutical research [ ]. The structure is represented by the SMILES string O=C(OCC)/C=C/CCCCO [ ][ ]. As a building block, unsaturated esters like this are valuable in synthesizing more complex molecules, such as through catalytic, enantioselective intramolecular cyclization reactions to form bioactive heterocycles [ ]. It also serves as a precursor to other reagents, such as Ethyl 7-chlorohept-2-enoate [ ]. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl (E)-7-hydroxyhept-2-enoate

InChI

InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7,10H,2-4,6,8H2,1H3/b7-5+

InChI Key

GIWXBENVYSOAKP-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C=C/CCCCO

Canonical SMILES

CCOC(=O)C=CCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-7-hydroxyhept-2-enoate typically involves esterification reactions. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the Fischer esterification method is frequently used. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction is typically conducted at elevated temperatures to drive the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions: Ethyl (E)-7-hydroxyhept-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated ester.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 7-oxohept-2-enoate.

    Reduction: Formation of ethyl 7-hydroxyheptanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-7-hydroxyhept-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (E)-7-hydroxyhept-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

(a) Ethyl (E)-7-Chlorohept-2-enoate
  • Key Difference : Replacement of the hydroxyl group (-OH) with a chlorine atom (-Cl) at C5.
  • Impact: The chloro derivative exhibits enhanced electrophilicity at C7, making it reactive in nucleophilic substitution (e.g., SN2 reactions).
  • Applications : Used in cross-coupling reactions and as an intermediate in pharmaceuticals .
(b) (E)-tert-Butyl 7-Hydroxyhept-2-enoate
  • Key Difference : Ethyl ester replaced with a bulkier tert-butyl ester group.
  • Impact : Steric hindrance from the tert-butyl group reduces reactivity in ester hydrolysis but improves thermal stability. The hydroxyl group retains hydrogen-bonding capability, influencing crystal packing in solid-state structures .

Stereochemical and Positional Isomers

(a) Ethyl (Z)-7-Oxo-3-phenyl-2-heptenoate
  • Key Differences :
    • Stereochemistry: Z-configuration at C2–C3 double bond.
    • Functional Groups: Ketone (7-oxo) instead of hydroxyl and a phenyl group at C3.
  • Impact : The Z-configuration alters molecular geometry, affecting dipole moments and intermolecular interactions. The ketone group increases electrophilicity, enabling aldol condensations. The phenyl group introduces π-π stacking interactions, influencing solubility and crystallization behavior.
  • Synthesis : Achieved via a 62% yield route involving THP protection and conjugate addition .

Chain-Length and Substituent Variations

(a) Ethyl 2-Hydroxyacetate
  • Key Differences: Shorter carbon chain (C2 vs.
  • Impact: Simplified structure lacks conjugation, reducing resonance stabilization. The hydroxyl group at C2 enhances acidity (pKa ~3–4), making it more reactive in esterification and hydrolysis compared to Ethyl (E)-7-hydroxyhept-2-enoate (pKa ~15–16 for aliphatic -OH) .
(b) Ethyl 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoate
  • Key Differences : Aromatic bromo-methylphenyl substituent and ketone at C6.
  • Impact : The aromatic ring introduces steric and electronic effects, while the ketone enhances electrophilicity. This compound is more lipophilic, affecting bioavailability in biological systems .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Reactivity/Applications
This compound C₉H₁₆O₃ 172.22 Ester, hydroxyl, alkene Conjugate additions, chiral synthesis
Ethyl (E)-7-chlorohept-2-enoate C₉H₁₅ClO₂ 190.67 Ester, chloro, alkene Nucleophilic substitutions
(E)-tert-Butyl 7-hydroxyhept-2-enoate C₁₁H₂₀O₃ 200.27 tert-Butyl ester, hydroxyl Thermal-stable intermediates
Ethyl (Z)-7-oxo-3-phenyl-2-heptenoate C₁₅H₁₈O₃ 246.30 Ester, ketone, phenyl Aldol condensations (62% yield)
Ethyl 2-hydroxyacetate C₄H₈O₃ 104.10 Ester, hydroxyl Acid-catalyzed esterifications

Q & A

Q. How should a literature review be structured to identify gaps in the current understanding of this compound’s biological activity?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use Boolean search terms in PubMed/Scopus (e.g., “this compound” AND “bioactivity”). Critically appraise studies for methodological rigor (e.g., cell line validation, dose-response consistency) and highlight understudied mechanisms (e.g., enzyme inhibition) .

Q. What ethical frameworks apply when designing in vitro studies involving this compound?

  • Methodological Answer : Adhere to OECD guidelines for chemical safety testing. Document material sourcing (e.g., CAS number verification) and disposal protocols. For cell-based assays, follow institutional biosafety committee (IBC) protocols and include negative controls to validate cytotoxicity thresholds .

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